3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid
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Description
3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid is a useful research compound. Its molecular formula is C14H19NO6 and its molecular weight is 297.307. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Optically Pure Compounds : (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, prepared in optically pure form, used (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt (L-3,4-dimethoxyphenylalanine hydrochloride) for Pictet-Spengler ring closure without significant racemization. This process is crucial in asymmetric synthesis, a field that creates molecules in a "chiral" form, often essential in pharmaceuticals (O'reilly, Derwin, & Lin, 1990).
Polymer Chemistry : In a study exploring polymer synthesis, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was polymerized using a cationic initiator to produce polymers with a stiff, stretched conformation. This process is significant in material science for creating novel polymer structures with potential applications in various industries (Merlani et al., 2015).
Biocatalysis for Amino Acids Synthesis : Commercial lipases were used as biocatalysts for the efficient synthesis of β-Substituted-γ-amino acids, using aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters. This biocatalytic route is significant in medicinal chemistry for producing optically active compounds (Mukherjee & Martínez, 2011).
Electrochemical Studies : A study on the electrochemical reduction of ethyl 2-bromo-3-(3',4'-dimethoxyphenyl)-3-(propargyloxy)propanoate at glassy carbon electrodes in dimethylformamide explored the mechanism of reduction in organic synthesis. This is important in the field of electrochemistry for understanding how electrically-driven reactions can be harnessed for chemical synthesis (Esteves et al., 2003).
Synthesis of Natural Products and Analogues : The synthesis of 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, a cytotoxic natural ester, and its analogues, was carried out, highlighting its importance in the field of natural products and medicinal chemistry. These compounds were tested for cytotoxicity against various human tumor cell lines, showing the potential for drug development (Hu et al., 2005).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(ethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-4-21-14(18)15-10(8-13(16)17)9-5-6-11(19-2)12(7-9)20-3/h5-7,10H,4,8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJMNENXOOXVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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